molecular formula C15H24O2 B1196797 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol CAS No. 88-26-6

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Cat. No. B1196797
Key on ui cas rn: 88-26-6
M. Wt: 236.35 g/mol
InChI Key: HNURKXXMYARGAY-UHFFFAOYSA-N
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Patent
US04284823

Procedure details

A process comprising reacting 2,6-di-tert.butyl-4-methoxymethylphenol or 2,6-di-tert.butyl-4-hydroxymethylphenol with isobutyraldehyde in the presence of potassium hydroxide as a catalyst to yield 3-(3,5-di-tert.butyl-4-hydroxyphenyl)-2,2-dimethylpropionaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH2:11]OC)[CH:8]=[C:7]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:6]=1[OH:18])([CH3:4])([CH3:3])[CH3:2].C(C1[CH:28]=[C:27]([CH2:29][OH:30])[CH:26]=C(C(C)(C)C)C=1O)(C)(C)C.C(=O)C(C)C>[OH-].[K+]>[C:1]([C:5]1[CH:10]=[C:9]([CH2:11][C:27]([CH3:28])([CH3:26])[CH:29]=[O:30])[CH:8]=[C:7]([C:14]([CH3:16])([CH3:17])[CH3:15])[C:6]=1[OH:18])([CH3:3])([CH3:4])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)COC)C(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)CO)C(C)(C)C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CC(C=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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